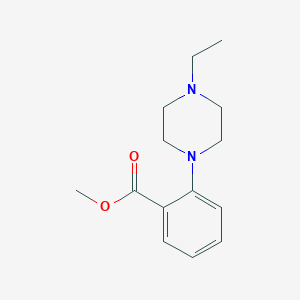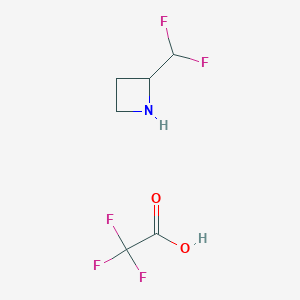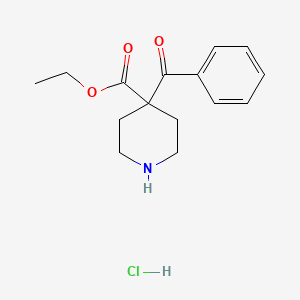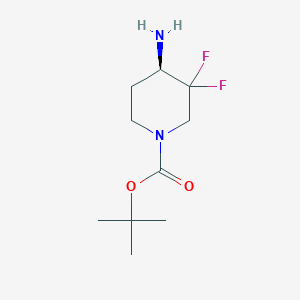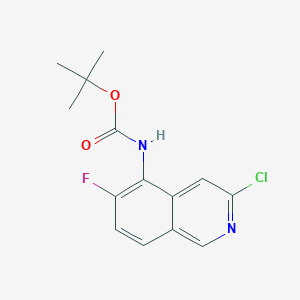
Carbamic acid, N-(3-chloro-6-fluoro-5-isoquinolinyl)-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N-(3-chloro-6-fluoro-5-isoquinolinyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H14ClFN2O2 and a molecular weight of 296.72 g/mol . This compound is also known by its chemical name, tazemetostat, and is recognized as a small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2) protein.
Preparation Methods
The synthesis of Carbamic acid, N-(3-chloro-6-fluoro-5-isoquinolinyl)-, 1,1-dimethylethyl ester involves several steps, typically starting with the preparation of the isoquinoline core, followed by the introduction of the chloro and fluoro substituents. The final step involves the esterification of the carbamic acid with 1,1-dimethylethyl alcohol under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Carbamic acid, N-(3-chloro-6-fluoro-5-isoquinolinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Carbamic acid, N-(3-chloro-6-fluoro-5-isoquinolinyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It serves as a tool compound to study the role of EZH2 in gene regulation and epigenetics.
Medicine: Tazemetostat, the active form of this compound, is used in clinical research for the treatment of certain cancers, including epithelioid sarcoma and follicular lymphoma.
Industry: It is utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Carbamic acid, N-(3-chloro-6-fluoro-5-isoquinolinyl)-, 1,1-dimethylethyl ester involves the inhibition of the EZH2 protein, a key component of the polycomb repressive complex 2 (PRC2). By inhibiting EZH2, this compound prevents the methylation of histone H3 on lysine 27 (H3K27), leading to changes in gene expression and the suppression of tumor growth. The molecular targets and pathways involved include the PRC2 complex and downstream gene regulatory networks.
Comparison with Similar Compounds
Carbamic acid, N-(3-chloro-6-fluoro-5-isoquinolinyl)-, 1,1-dimethylethyl ester can be compared with other EZH2 inhibitors, such as:
GSK126: Another potent EZH2 inhibitor with a similar mechanism of action.
EPZ-6438: Known for its high selectivity and efficacy in preclinical models.
UNC1999: A dual inhibitor of EZH2 and EZH1, offering broader epigenetic modulation. The uniqueness of this compound lies in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(3-chloro-6-fluoroisoquinolin-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-13(19)18-12-9-6-11(15)17-7-8(9)4-5-10(12)16/h4-7H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAPQIKTDPNOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=CN=C(C=C21)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136928 | |
| Record name | Carbamic acid, N-(3-chloro-6-fluoro-5-isoquinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841079-96-6 | |
| Record name | Carbamic acid, N-(3-chloro-6-fluoro-5-isoquinolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1841079-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-chloro-6-fluoro-5-isoquinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



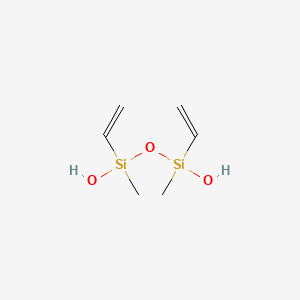
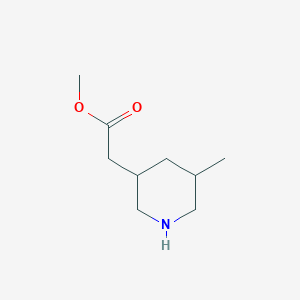
![Bis[p-chlorophenyl]acetylene](/img/structure/B3048789.png)

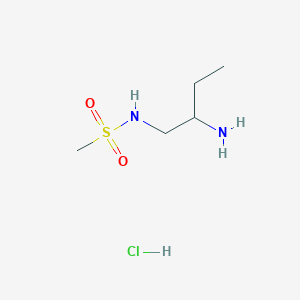
![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B3048792.png)
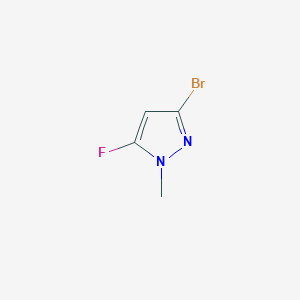
![5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B3048795.png)
